molecular formula C26H26O4 B11151561 8-methoxy-4-methyl-3-[(2,3,5,6-tetramethylbenzyl)oxy]-6H-benzo[c]chromen-6-one

8-methoxy-4-methyl-3-[(2,3,5,6-tetramethylbenzyl)oxy]-6H-benzo[c]chromen-6-one

Cat. No.: B11151561
M. Wt: 402.5 g/mol
InChI Key: UAEXUBWBSNGIMB-UHFFFAOYSA-N
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Description

8-METHOXY-4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE: is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its complex structure, which includes methoxy and methyl groups attached to a benzo[c]chromen-6-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-METHOXY-4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE typically involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . This method ensures the formation of the desired coumarin derivative under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of green solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the carbonyl group in the benzo[c]chromen-6-one core.

    Substitution: Substitution reactions can occur at the aromatic rings, especially involving the methoxy and methyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 8-METHOXY-4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved include inhibition of DNA gyrase and cyclooxygenase enzymes .

Comparison with Similar Compounds

  • 7-Hydroxy-4-methyl coumarin
  • Warfarin
  • Dicoumarol

Comparison: Compared to these similar compounds, 8-METHOXY-4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of multiple methoxy and methyl groups enhances its lipophilicity and potential interactions with biological membranes .

Properties

Molecular Formula

C26H26O4

Molecular Weight

402.5 g/mol

IUPAC Name

8-methoxy-4-methyl-3-[(2,3,5,6-tetramethylphenyl)methoxy]benzo[c]chromen-6-one

InChI

InChI=1S/C26H26O4/c1-14-11-15(2)17(4)23(16(14)3)13-29-24-10-9-21-20-8-7-19(28-6)12-22(20)26(27)30-25(21)18(24)5/h7-12H,13H2,1-6H3

InChI Key

UAEXUBWBSNGIMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)COC2=C(C3=C(C=C2)C4=C(C=C(C=C4)OC)C(=O)O3)C)C)C

Origin of Product

United States

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